
3-Amino-2-hydroxy-5-methylbenzoic acid
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Overview
Description
3-Amino-2-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the third position, a hydroxyl group at the second position, and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxy-5-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-amino-2-oxo-5-methylbenzoic acid.
Reduction: Formation of 3-amino-2-hydroxy-5-methylbenzylamine.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 3-Amino-2-hydroxy-5-methylbenzoic acid exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. A study reported Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL , indicating its potential as a candidate for developing new antimicrobial agents. This activity suggests that the compound could be explored further for therapeutic applications in treating bacterial infections .
Anti-inflammatory Properties
The compound has been shown to modulate specific signaling pathways involved in inflammation. It inhibits cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This inhibition could lead to therapeutic applications in treating inflammatory diseases, making it a candidate for further pharmacological studies aimed at pain relief and inflammation management .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains indicated that this compound significantly inhibited the growth of certain bacteria, suggesting its utility in developing new antibiotics .
- Inflammation and Pain Management : In vivo studies have shown that derivatives of this compound exhibit anti-nociceptive activity, reducing pain responses in animal models. These findings support the potential use of this compound or its derivatives in pain relief therapies .
- Cell Signaling Pathways : The ability of this compound to influence cell signaling pathways related to inflammation has been documented, highlighting its role in modulating immune responses and suggesting further research into its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group at the second position.
3-Amino-2-methylbenzoic acid: Similar structure but lacks the hydroxyl group at the second position.
2-Amino-5-methoxybenzoic acid: Similar structure but has a methoxy group instead of a hydroxyl group.
Uniqueness
3-Amino-2-hydroxy-5-methylbenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Amino-2-hydroxy-5-methylbenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves carboxylation or hydroxylation of substituted aniline precursors. For example, diazotization followed by hydrolysis under acidic conditions can introduce the hydroxyl group. Optimization includes controlling temperature (e.g., maintaining 0–5°C during diazotization) and pH to minimize side reactions. Catalytic hydrogenation or reducing agents like SnCl₂ may enhance amino group stability. Purification via recrystallization using ethanol/water mixtures is common .
Q. What spectroscopic techniques are most effective for characterizing functional groups in this compound, and what key spectral features should be observed?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons appear as multiplets in δ 6.5–7.5 ppm. The -NH₂ group may show broad signals near δ 5.0–6.0 ppm (exchangeable with D₂O).
- ¹³C NMR : Carboxylic acid (C=O) resonates at δ 170–175 ppm.
- IR : Strong O-H stretch (~2500–3300 cm⁻¹ for -COOH), N-H stretch (~3300–3500 cm⁻¹ for -NH₂), and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 181 (C₈H₉NO₃) with fragments corresponding to loss of -COOH (m/z 137) .
Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the amino group. Degradation products include quinone derivatives (via oxidation) or decarboxylated analogs. Regular HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) monitors purity .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound be analyzed using graph set analysis, and what do these patterns imply about crystal packing?
- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies motifs like D (donor)·A (acceptor) chains or rings. For this compound:
- O-H···O (carboxylic acid dimerization: R22(8)).
- N-H···O (amino to hydroxyl/carboxyl interactions: C(4)).
- These motifs stabilize layered crystal structures, influencing solubility and melting point. Mercury software visualizes these networks via distance-angle filters (e.g., D···A < 3.2 Å, angle > 120°) .
Q. What strategies are effective in resolving crystallographic disorder in this compound using SHELXL?
- Methodological Answer :
- Occupancy Refinement : Split disordered atoms (e.g., rotating methyl groups) into multiple sites with partial occupancies summing to 1.
- Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry for disordered regions.
- TWIN Commands : Address twinning by refining twin laws (e.g., BASF parameter). Validate with R₁, wR₂, and GooF convergence metrics .
Q. How can computational modeling predict the adsorption efficiency of this compound derivatives in metal ion recovery systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-311+G**) to evaluate binding energies between the compound and target metal ions (e.g., Co²⁺, Cu²⁺).
- Molecular Dynamics (MD) : Simulate interactions in aqueous phases (AMBER force field) to assess chelation stability.
- Experimental Validation : Compare predicted adsorption capacities (mmol/g) with batch experiments using ICP-OMS .
Q. Data Contradiction Analysis
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Assessment : Reanalyze samples via DSC (melting point) and HRMS to confirm molecular weight.
- Polymorphism Screening : Use XRPD to identify crystalline forms (e.g., hydrate vs. anhydrate).
- Solvent Effects : Compare NMR in DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive analogs, and how can its structure be modified to enhance pharmacological activity?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to improve binding to enzyme active sites (e.g., tyrosine kinase inhibitors).
- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability.
- In Silico Screening : Dock modified analogs into target proteins (AutoDock Vina) to prioritize synthesis .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-amino-2-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
HTXLCLCKNKNHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)O |
Origin of Product |
United States |
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